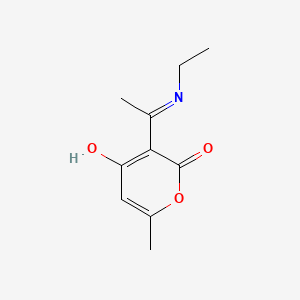
LEISHMAN/'S STAIN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leishman’s stain, also known as Leishman stain, is a widely used compound in microscopy for staining blood smears. It is primarily used to differentiate and identify white blood cells, malaria parasites, and trypanosomas. The stain is based on a methanolic mixture of “polychromed” methylene blue and eosin . This staining technique was developed by the Scottish pathologist William Boog Leishman and is a version of the Romanowsky stain .
准备方法
Synthetic Routes and Reaction Conditions: Leishman’s stain is prepared by dissolving 0.2 grams of Leishman’s powder in 100 milliliters of acetone-free methyl alcohol. The mixture is then warmed to 50°C for 10-15 minutes and filtered. The dye is ripened by placing the filtrate in sunlight for 3-4 days or by incubating it at 37°C for 24 hours .
Industrial Production Methods: Many companies sell Leishman stain in the form of a dry powder, which is later reconstituted with methanol. The methanolic stock solution is stable and serves the purpose of directly fixing the smear, eliminating a prefixing step .
化学反应分析
Leishman’s stain undergoes various chemical reactions, primarily involving its components, methylene blue and eosin. The DNA and acidic groupings of the proteins of cell nuclei and primitive cytoplasm determine the uptake of the basic dye, methylene blue. Conversely, the presence of basic groupings on hemoglobin molecules results in its affinity for the acidic dye, eosin . The stain is sensitive to heat and bright light, which can oxidize the stain and cause the precipitation of insoluble precipitates, such as methylene violet or Azure-Eosinate salts .
科学研究应用
Leishman’s stain is extensively used in scientific research to study cell morphology and cellular processes. It is used to stain cells in tissue sections, cell cultures, and other biological samples to visualize and analyze their structure and function . The stain is invaluable in diagnosing various hematological disorders by differentiating subtle variations in cellular morphology and staining patterns . It is also used in the identification of malaria parasites and trypanosomas .
作用机制
The mechanism of action of Leishman’s stain involves its contrasting hues of blue, pink, and purple, which offer a deeper understanding of cellular morphology and differentiation. The nuclei of cells stain a crisp blue, while the cytoplasm takes on vibrant pink or purple hues depending on cell type and composition . The chemical components of the Leishman dye, Azure B and Eosin Y, stain different groups of molecules in the cells. The DNA and acidic groupings of the proteins of cell nuclei and primitive cytoplasm determine the uptake of the basic dye, Azure B. Conversely, the presence of basic groupings on hemoglobin molecules results in its affinity for the acidic dye, Eosin Y .
相似化合物的比较
Leishman’s stain is part of the Romanowsky stain family, which includes Giemsa stain, Jenner’s stain, and Wright’s stain. Among these, Jenner’s stain is the simplest, while Giemsa’s stain is the most complex . Leishman’s stain occupies an intermediate position and is widely used in routine staining . The modified Leishman’s stain incorporates specific modifications aimed at improving staining quality and enhancing the detection of eosinophils and leukocytes . In comparison to Giemsa stain, Leishman’s stain provides a simpler method for routine work and is especially suitable when a stained blood film is required urgently .
Similar Compounds:- Giemsa stain
- Jenner’s stain
- Wright’s stain
- Field’s stain
Leishman’s stain stands out due to its ability to provide rapid and reliable results, making it a preferred choice in many laboratories .
属性
CAS 编号 |
12627-53-1 |
|---|---|
分子式 |
n.a. |
分子量 |
0 |
产品来源 |
United States |
Q1: What are the common hematological changes observed in malaria patients as per the research studies?
A1: The research studies primarily focus on the hematological changes observed in malaria patients. They consistently report a high frequency of thrombocytopenia (low platelet count) [, ], anemia (low red blood cell count) [, ], and lymphopenia (low lymphocyte count) [, ] in individuals diagnosed with malaria caused by both Plasmodium falciparum and Plasmodium vivax. These changes are valuable diagnostic indicators for malaria infection.
Q2: How is Leishman's stain used in diagnosing malaria in these studies?
A2: Leishman's stain is instrumental in diagnosing malaria in these studies. Researchers used both thick and thin blood films stained with Leishman's stain [, , ] to visually identify malarial parasites within the blood samples. This method allows for the detection of the parasites and helps differentiate between the species (P. falciparum and P. vivax).
Q3: Beyond malaria, are there other applications of Leishman's stain mentioned in the research?
A3: Yes, one of the studies investigates the "Blood Corpuscular Pattern of Keloid Patients" []. While the study doesn't delve into the specifics of how Leishman's stain is used, it mentions employing thin blood films stained with Leishman's stain to determine the differential white blood cell count. This suggests that Leishman's stain is a versatile tool for analyzing blood cell morphology and counts in various research contexts.
Q4: The studies mention using automated cell counters alongside Leishman’s stain. Why are both methods important?
A4: The research highlights the importance of using both automated cell counters and Leishman's stain for comprehensive hematological analysis. While automated counters provide accurate and quantitative data on blood cell counts [, ], Leishman's stain enables the visual identification of parasites (like in malaria) [, , ] and the assessment of cell morphology, which might not be possible with automated counting alone. This combined approach provides a more detailed understanding of blood composition and potential abnormalities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



